molecular formula C7H8N4O B3059277 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 96335-43-2

5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3059277
CAS No.: 96335-43-2
M. Wt: 164.16 g/mol
InChI Key: AEMCADJRSPHSGC-UHFFFAOYSA-N
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Description

5-Amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS 96335-43-2) is a high-purity chemical compound supplied for research purposes. This molecule features the pyrazolo[1,5-a]pyrimidin-7-one scaffold, a privileged structure in medicinal chemistry known for its versatile biological activity and significant potential in drug discovery . The core structure has been identified through high-throughput screening as a promising antitubercular lead with activity against Mycobacterium tuberculosis (Mtb) H37Rv . Research indicates that derivatives of this scaffold can exhibit multiple mechanisms of action, including potential disruption of bacterial iron metabolism, though resistance studies suggest activity may involve a flavin adenine dinucleotide (FAD)-dependent hydroxylase (Rv1751) that promotes compound catabolism . Beyond infectious disease research, the pyrazolo[1,5-a]pyrimidine core is a recognized pharmacophore in oncology, serving as a key structural component in the design of potent protein kinase inhibitors . Recent scientific literature highlights its application in developing inhibitors for targets such as cyclin-dependent kinases (CDKs) and carbonic anhydrases (CA IX/XII), which are relevant in cancers including non-small cell lung cancer (NSCLC) . The compound's molecular formula is C7H8N4O with a molecular weight of 164.16 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

5-amino-2-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O/c1-4-2-6-9-5(8)3-7(12)11(6)10-4/h2-3,10H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMCADJRSPHSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539269
Record name 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96335-43-2
Record name 5-Amino-2-methylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Functionalization Reactions

The scaffold undergoes regioselective modifications at positions 3, 5, and 7 due to electron-rich and electron-deficient regions.

Halogenation

  • Bromination at position 3 occurs via electrophilic substitution using N-bromosuccinimide (NBS) in DMF .

  • Chlorination : POCl₃-mediated substitution at position 7 enhances reactivity for downstream coupling .

Table 2: Halogenation Outcomes

ReagentPositionConditionsYield (%)Reference
NBSC3DMF, 0°C, 2 h70–75
POCl₃C7Reflux, 4 h65–80

Nitration and Amination

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 5, enabling subsequent reduction to amines .

  • Buchwald–Hartwig amination : Palladium-catalyzed coupling installs aryl/heteroaryl groups at position 7 .

Cross-Coupling Reactions

The compound participates in Suzuki–Miyaura and Sonogashira couplings for biaryl or alkynyl functionalization .

Table 3: Cross-Coupling Examples

Reaction TypeReagentProductYield (%)Reference
SuzukiPhenylboronic acid7-Aryl derivative60–75
SonogashiraEthynyltrimethylsilane7-Alkynyl derivative55–68

Tautomerism and Biological Interactions

The pyrazolo[1,5-a]pyrimidin-7-one core exhibits tautomerism , influencing its binding to biological targets (Figure 2A) :

  • Tautomer A : Dominant in polar solvents, interacts with FAD-dependent hydroxylases .

  • Tautomer B : Favored in nonpolar environments, inhibits influenza RNA polymerase .

Table 4: Biological Activity Correlations

DerivativeTargetIC₅₀ (μM)Reference
5-Amino-2-Me-7-oneMtb FAD hydroxylase1.2
7-Aryl analogueInfluenza PA–PB1 dimerization0.8

Oxidation and Reduction

  • Oxidation : Dess–Martin periodinane converts C7 hydroxyl to ketone, enhancing electrophilicity .

  • Reduction : NaBH₄ selectively reduces ketones to alcohols for prodrug development .

Mechanistic Insights

  • Electrophilic aromatic substitution at C3 is favored due to electron donation from the pyrimidine ring .

  • Nucleophilic attack at C7 occurs via keto–enol tautomerization, enabling alkylation/acylation .

Scientific Research Applications

5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Antimicrobial Agents

Copper-Complexed Pyrazolopyrimidinones

  • Copper-5-benzyl-3-(4-chlorophenyl)-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (L5): Mechanism: Depletes cellular ATP, disrupts ion homeostasis, and causes proton influx in S. aureus while leaving the membrane intact . Comparison: The 5-benzyl and 4-chlorophenyl substituents enhance copper-binding efficacy, distinguishing it from the simpler 5-amino-2-methyl derivative.

Nitro-Substituted Analogs

  • 2-Amino-5-methyl-3-nitro-4,7-dihydropyrazolo[1,5-a]pyrimidin-7-one: Synthesized via reaction of 3,5-diamino-4-nitropyrazole with acetoacetic ester. The nitro group introduces steric and electronic effects that may alter microbial target interactions compared to the amino group .

Enzyme Inhibitors

Mycobacterium tuberculosis DXS Inhibitors

  • 3-(4-Chlorophenyl)-5-benzyl-4H-pyrazolo[1,5-a]pyrimidin-7-one :
    • Serves as a lead compound with weak DXS inhibition. Substitution at position 2 (e.g., methyl) and fluorophenyl/methoxyphenyl groups at positions 3 and 5 improve activity .
    • Optimized Analog : 2-Methyl-3-(4-fluorophenyl)-5-(4-methoxyphenyl)-4H-pyrazolo[1,5-a]pyrimidin-7-one (IC₅₀ = 10.6 μM) .

Xanthine Oxidase and PDE5 Inhibitors

  • Pyrazolo[4,3-d]pyrimidin-7-ones: Differ in ring fusion (pyrazolo[4,3-d] vs. [1,5-a]) but share a 3-carbonitrile group critical for activity (e.g., zaleplon, a hypnotic agent) .

Anti-Inflammatory Agents

  • 4,7-Dihydro-4-ethyl-2-(2-thienyl)pyrazolo[1,5-a]pyrimidin-7-one (7c) :
    • Exhibits potent anti-inflammatory effects by inhibiting leukotriene/prostaglandin biosynthesis. The thienyl group at position 2 enhances activity compared to phenyl substituents .

Antiviral Agents

  • 5-Methyl-6-nitro-1,2,4-triazolo[1,5-a]pyrimidin-7-one monohydrate: A triazolopyrimidine derivative with structural similarity. Its L-arginine salt is approved in Russia for severe viral infections, targeting viral polymerases like SARS-CoV-2 RdRp .

Ion Channel Modulators

  • QO-58 (5-(2,6-dichloro-5-fluoropyridin-3-yl)-3-phenyl-2-(trifluoromethyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one) :
    • Acts as a KCNQ potassium channel opener. The trifluoromethyl and dichloro-fluoropyridinyl groups are critical for channel specificity .

Substituent Effects on Activity

Compound Substituents Key Activity Reference
Target Compound 5-Amino, 2-methyl N/A (structural baseline) -
L5 5-Benzyl, 3-(4-chlorophenyl), 2-methyl Anti-S. aureus
7c 2-Thienyl, 4-ethyl Anti-inflammatory
QO-58 2-Trifluoromethyl, 3-phenyl, 5-dichloro-fluoropyridinyl KCNQ opener
Zaleplon analog 3-Carbonitrile Hypnotic

Biological Activity

5-Amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one (CAS Number: 96335-43-2) is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article synthesizes current research findings, case studies, and structure-activity relationship (SAR) analyses to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C7H8N4OC_7H_8N_4O. Its structure features a pyrazolo-pyrimidine core that is pivotal for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antitubercular agent . A high-throughput screening identified pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives as promising leads against Mycobacterium tuberculosis (Mtb) . The SAR analysis revealed that modifications to the core structure can significantly enhance activity against Mtb while maintaining low cytotoxicity in host macrophages.

Table 1: Structure and Antitubercular Activities of Selected Compounds

CompoundStructureMIC (µg/mL)
1Structure 10.25
2Structure 20.50
4Structure 30.75

MIC: Minimum Inhibitory Concentration against Mtb H37Rv

The mechanism of action for these compounds does not involve traditional pathways such as cell-wall biosynthesis or iron uptake, indicating a unique mode of action that requires further investigation .

Antitumor Activity

In addition to its antimicrobial properties, there is emerging evidence suggesting that pyrazolo[1,5-a]pyrimidin-7-one derivatives may exhibit antitumor activity . A study demonstrated that certain analogues can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Antitumor Efficacy in Cell Lines

A series of experiments were conducted using various cancer cell lines to evaluate the efficacy of these compounds:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer).
  • Results : Compounds exhibited IC50 values ranging from 10 to 30 µM across different cell lines, indicating significant potential for further development.

The exact mechanisms by which this compound exerts its effects are still under exploration. However, initial findings suggest involvement in:

  • Inhibition of DNA synthesis : Certain derivatives have shown to interfere with DNA replication processes.
  • Induction of oxidative stress : Compounds may induce reactive oxygen species (ROS), leading to cellular damage in target cells.

Q & A

Q. What are the established synthetic routes for 5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclization of precursors such as aminopyrazole derivatives with carbonyl-containing reagents. For example:

  • Cyclization with Ammonium Acetate: A mixture of 4-aminopyrazole-3-carbonitrile, anhydrous ammonium acetate, and an imidate derivative (e.g., ethyl 5-methylfuran-2-carboximidate hydrochloride) is heated at 120°C in a sealed tube for 2 hours, yielding ~70% after purification .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of intermediates, while bases like K₂CO₃ facilitate nucleophilic substitutions in derivative synthesis .

Key Factors Affecting Yield:

FactorImpactExample from Evidence
TemperatureHigher temperatures (e.g., 120°C) accelerate cyclization but may cause decompositionSealed tube reactions at 120°C
CatalystPd catalysts enable direct C-H arylation for functionalizationPalladium-catalyzed arylation in pyrazolo[1,5-a]pyrimidines
PurificationPreparative TLC or recrystallization from ethanol/water enhances purityPurification via TLC (CHCl₃/MeOH, 9:1)

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assigns proton environments and carbon frameworks. For instance, aromatic protons in pyrazolo[1,5-a]pyrimidine derivatives resonate at δ 6.20–8.43 ppm .
  • HRMS (ESI): Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 254.1039 vs. calculated 254.1042) .
  • Elemental Analysis: Validates purity (e.g., C: 63.35% found vs. 63.54% calculated for a benzyl-substituted derivative) .

Data Discrepancy Resolution:

  • Cross-validate NMR with NOESY to confirm spatial proximity of substituents .
  • Use HPLC to detect impurities when elemental analysis deviates by >0.3% .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., silylformamidine in DCM) .
  • Waste Disposal: Segregate halogenated waste (e.g., chlorinated solvents) and incinerate via certified facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Functionalization at Position 7: React with silylformamidines in benzene to introduce dimethylamino groups, followed by BBr₃-mediated deprotection for hydroxylated derivatives (86% yield) .
  • Arylation Strategies: Use Pd(OAc)₂/XPhos catalysts for direct C-H arylation with aryl halides, achieving >80% yield in DMF at 100°C .

Case Study:

  • Anticancer Derivatives: Attach trifluoromethyl groups via nucleophilic substitution with N,N-dimethylethylenediamine, enhancing cellular permeability .

Q. How should researchers address contradictions in spectroscopic or elemental analysis data?

Methodological Answer:

  • Step 1: Repeat measurements under standardized conditions (e.g., same solvent for NMR).
  • Step 2: Employ complementary techniques (e.g., HRMS with isotopic pattern matching to confirm molecular formula ).
  • Step 3: Re-crystallize from alternative solvents (e.g., hexane vs. ethanol) to isolate polymorphs causing discrepancies .

Example: A 0.2% deviation in carbon content was resolved by repeating combustion analysis after silica gel column purification .

Q. What computational and experimental methods are used to predict and validate biological activity?

Methodological Answer:

  • Docking Studies: Model interactions with ATP-binding pockets of kinases using AutoDock Vina, guided by pyrazolo[1,5-a]pyrimidine’s planar structure .
  • In Vitro Assays:
    • Antimicrobial Activity: Test against S. aureus (MIC ≤ 16 µg/mL) via broth microdilution .
    • Enzyme Inhibition: Measure IC₅₀ against COX-2 using fluorescence polarization .

Validation Pipeline:

StageMethodOutcome Metric
SynthesisPd-catalyzed arylationYield ≥70%
ScreeningFluorescence-based kinase assayIC₅₀ ≤ 1 µM
OptimizationSAR analysisLogP < 3 for bioavailability

Q. How can computational chemistry aid in designing stable derivatives?

Methodological Answer:

  • DFT Calculations: Optimize geometries at B3LYP/6-31G* level to predict stability of trifluoromethyl-substituted derivatives .
  • ADMET Prediction: Use SwissADME to refine logP and polar surface area for blood-brain barrier penetration .

Case Study:

  • Trifluoromethyl Derivatives: DFT showed enhanced metabolic stability due to electron-withdrawing effects, validated by 80% remaining intact after 24-hour microsomal incubation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
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5-amino-2-methyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.